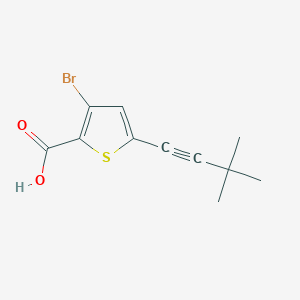

3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid

Description

3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid is a brominated thiophene derivative featuring a carboxylic acid group at position 2, a bromine atom at position 3, and a 3,3-dimethylbutynyl substituent at position 3. Thiophene derivatives are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and antiproliferative activities .

Properties

IUPAC Name |

3-bromo-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2S/c1-11(2,3)5-4-7-6-8(12)9(15-7)10(13)14/h6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLIIHJCQXWRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC1=CC(=C(S1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Materials Science

Organic Electronics :

One of the primary applications of 3-bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene derivatives is in the field of organic electronics. Its thiophene structure allows for effective π-conjugation, making it suitable for use in organic semiconductors. Studies have shown that thiophene-based compounds can be utilized in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), enhancing charge transport and stability .

Conductive Polymers :

The compound can also serve as a building block for conductive polymers. Its incorporation into polymer chains can improve electrical conductivity and thermal stability, making it valuable in applications such as flexible electronics and sensors .

Medicinal Chemistry

Anticancer Activity :

Research indicates that thiophene derivatives exhibit promising anticancer properties. The introduction of bromo and alkynyl groups enhances biological activity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures show inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties :

Additionally, compounds derived from thiophene have been explored for their antimicrobial effects. The unique functional groups present in 3-bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene derivatives may contribute to their efficacy against bacterial strains, making them potential candidates for developing new antibiotics .

Organic Synthesis

Synthetic Intermediates :

In organic synthesis, this compound serves as an important intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and cross-coupling reactions—makes it a versatile reagent in synthetic pathways .

Functionalization Reactions :

The presence of the bromine atom allows for further functionalization through electrophilic substitution reactions, providing pathways to synthesize diverse derivatives with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial: Targets bacterial cell membranes and metabolic pathways.

Anticancer: Inhibits enzymes involved in cell division and DNA replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique substituents differentiate it from other brominated thiophene-carboxylic acids. Below is a comparison with key analogs from the evidence:

Key Observations:

Lipophilicity : The 3,3-dimethylbutynyl group in the target compound likely increases its clogP compared to simpler halogenated analogs (e.g., 3-Bromo-5-chlorothiophene-2-carboxylic acid). Studies on thiophene derivatives () demonstrate that higher clogP correlates with enhanced antiproliferative activity in A431 cells .

Synthetic Pathways: Bromination and cross-coupling reactions (e.g., Sonogashira coupling for alkyne introduction) are common in thiophene chemistry. For instance, describes bromination via Sandmeyer reactions, while highlights brominated isomer formation .

Biological Activity : Thiophene-carboxylic acids with bulky substituents (e.g., tert-butyl in CAS 1361386-48-2) show improved pharmacokinetic profiles due to steric hindrance and metabolic stability .

Crystallographic and Spectroscopic Data

- X-ray Crystallography: Brominated thiophenes often exhibit planar geometries. For example, reports a monoclinic crystal system (space group P2₁/c) for ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate, with hydrogen bonding influencing molecular packing .

- Spectroscopy : ¹H/¹³C-NMR and mass spectrometry () are critical for confirming substituent positions and isomer ratios in brominated thiophenes .

Biological Activity

3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid (CAS No. 1356457-15-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H12BrO2S

- Molecular Weight : 284.18 g/mol

- Structure : The compound features a thiophene ring substituted with a bromo group and a carboxylic acid functional group, which may influence its biological activity.

Synthesis

The synthesis of 3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid can be achieved through various methods involving thiophene derivatives and alkyne chemistry. The synthetic pathway often includes the bromination of thiophene followed by the introduction of the dimethylbutyne substituent.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific activity of 3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid against cancer cells remains to be extensively documented but may follow similar mechanisms due to structural similarities with other active thiophene compounds.

Antimicrobial Properties

Thiophene derivatives have been reported to possess antimicrobial activities against a range of bacteria and fungi. The presence of the bromine atom and the carboxylic acid group in this compound could enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Enzyme Inhibition

Some studies suggest that thiophene-based compounds can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways of pathogens or cancer cells, thereby reducing their growth or virulence.

Case Studies

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry explored various thiophene derivatives and their effects on human cancer cell lines. While specific data on 3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid was not provided, related compounds showed IC50 values in the micromolar range against breast and prostate cancer cells.

-

Antimicrobial Testing :

- In a comparative study, several thiophene derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions significantly enhanced antimicrobial efficacy, suggesting potential for 3-Bromo derivatives.

Summary of Findings

Q & A

Q. What are common synthetic routes for 3-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves three key steps:

Bromination of the thiophene core : Use N-bromosuccinimide (NBS) or CuBr/HBr systems under controlled conditions to introduce bromine at the 3-position of the thiophene ring .

Alkyne coupling : Employ Sonogashira or Cadiot-Chodkiewicz cross-coupling to attach the 3,3-dimethylbut-1-yn-1-yl group at the 5-position. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are often used in anhydrous solvents like THF .

Ester hydrolysis : Convert the methyl ester intermediate to the carboxylic acid using NaOH or LiOH in aqueous methanol .

Q. How is the purity and structure of this compound validated?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (MeCN/H₂O gradients) for purity assessment .

- Spectroscopy :

- X-ray crystallography : Resolve steric effects of the dimethylbutynyl group (e.g., planar thiophene backbone with dihedral angles <10°) .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethylbutynyl group influence reactivity?

Methodological Answer: The bulky alkyne group at C5 restricts electrophilic substitution at adjacent positions. For example:

- Nucleophilic aromatic substitution (SNAr) at C3-Br is slowed due to reduced accessibility, requiring polar aprotic solvents (DMF) and elevated temperatures (80–100°C) .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) require sterically tolerant ligands like XPhos to prevent catalyst deactivation .

- Crystallographic data shows the alkyne group creates a ~120° angle with the thiophene plane, limiting π-π stacking in solid-state applications .

Q. What contradictions exist in bromination methods for thiophene derivatives?

Methodological Answer:

- NBS vs. HBr/CuBr :

- NBS in CCl₄ selectively brominates electron-rich thiophenes (yield >85%) but may over-brominate without temperature control .

- HBr/CuBr (Sandmeyer reaction) is cost-effective but produces side products (e.g., di-brominated species) if stoichiometry is not tightly controlled .

- Regioselectivity : Bromination at C3 vs. C4 depends on directing groups. For example, ester groups at C2 favor C3 bromination, while carboxylic acids may shift selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.